Acetimidic acid, N-((methylnitrosocarbamoyl)oxy)-2-methylthio-
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Overview
Description
Acetimidic acid, N-((methylnitrosocarbamoyl)oxy)-2-methylthio- is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of an acetimidic acid moiety, a methylnitrosocarbamoyl group, and a 2-methylthio substituent, which collectively contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetimidic acid, N-((methylnitrosocarbamoyl)oxy)-2-methylthio- can be achieved through the radiation-induced transformations of isolated acetonitrile–water complexes at cryogenic temperatures. The process involves the deposition of CH₃CN/H₂O/Ar mixtures and subsequent irradiation with X-rays. This results in the formation of acetimidic acid, which can then be transformed into acetamide at higher absorbed doses .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve optimizing the laboratory-scale synthesis for larger-scale production. This would include ensuring the availability of high-purity starting materials, maintaining precise reaction conditions, and implementing efficient purification techniques to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Acetimidic acid, N-((methylnitrosocarbamoyl)oxy)-2-methylthio- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the nitrosocarbamoyl and thioether moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used to oxidize the thioether group to a sulfoxide or sulfone.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be employed to reduce the nitrosocarbamoyl group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the acetimidic acid moiety, with reagents such as sodium hydroxide (NaOH) or potassium cyanide (KCN).
Major Products Formed
The major products formed from these reactions include acetamide, sulfoxides, sulfones, and various substituted derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
Acetimidic acid, N-((methylnitrosocarbamoyl)oxy)-2-methylthio- has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and can be used in studies involving radiation-induced transformations.
Biology: The compound’s unique structure makes it a candidate for studying biochemical pathways and interactions at the molecular level.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which acetimidic acid, N-((methylnitrosocarbamoyl)oxy)-2-methylthio- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitrosocarbamoyl group can participate in nitrosation reactions, modifying the activity of target proteins. Additionally, the thioether moiety can undergo oxidation, leading to the formation of reactive intermediates that further influence biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Hydroxyacetonitrile: A product of acetonitrile oxidation, sharing some structural similarities with acetimidic acid.
Acetonitrile N-oxide: Another oxidation product of acetonitrile, related to the synthesis pathway of acetimidic acid.
Uniqueness
Acetimidic acid, N-((methylnitrosocarbamoyl)oxy)-2-methylthio- is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various transformations and participate in complex biochemical interactions sets it apart from simpler related compounds.
Properties
CAS No. |
57117-24-5 |
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Molecular Formula |
C5H9N3O3S |
Molecular Weight |
191.21 g/mol |
IUPAC Name |
methyl (1E)-N-[methyl(nitroso)carbamoyl]oxyethanimidothioate |
InChI |
InChI=1S/C5H9N3O3S/c1-4(12-3)6-11-5(9)8(2)7-10/h1-3H3/b6-4+ |
InChI Key |
UYKFQGJTSPECEU-GQCTYLIASA-N |
Isomeric SMILES |
C/C(=N\OC(=O)N(C)N=O)/SC |
Canonical SMILES |
CC(=NOC(=O)N(C)N=O)SC |
Origin of Product |
United States |
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